3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one
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Overview
Description
3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one is an organic compound with a complex structure that includes phenyl, anilino, and phenoxy groups
Preparation Methods
The synthesis of 3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with aniline derivatives under specific conditions to form the intermediate compound. This intermediate is then reacted with 1-phenylbut-2-en-1-one in the presence of a catalyst to yield the final product .
Chemical Reactions Analysis
3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and anilino groups can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The phenoxy and anilino groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one can be compared with similar compounds such as:
3-[2-(2,6-Dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one: This compound has a sulfanyl group instead of a phenoxy group, which can alter its chemical and biological properties.
2-(2,6-Dimethylphenoxy)aniline: This simpler compound lacks the but-2-en-1-one moiety, making it less complex but also less versatile in its applications.
Properties
CAS No. |
919083-14-0 |
---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[2-(2,6-dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C24H23NO2/c1-17-10-9-11-18(2)24(17)27-23-15-8-7-14-21(23)25-19(3)16-22(26)20-12-5-4-6-13-20/h4-16,25H,1-3H3 |
InChI Key |
JUAIQKPNAAKMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=CC=C2NC(=CC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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